N,N-Dimethylhydroxylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 97.54 g/mol. It appears as light yellow hygroscopic crystals and is soluble in water, dimethyl sulfoxide, and methanol . This compound serves as an important biochemical reagent in various chemical synthesis processes, particularly in organic chemistry and life sciences.
N,N-Dimethylhydroxylamine hydrochloride is primarily utilized in the formation of Weinreb amides, which are critical intermediates in the synthesis of ketones via the Weinreb ketone synthesis method. The reactions typically involve coupling with acyl chlorides or other electrophiles to generate these amides . Additionally, it can be used to prepare 2-acyloxazoles from 2-oxazolemagnesium chloride .
N,N-Dimethylhydroxylamine hydrochloride can be synthesized through several methods:
N,N-Dimethylhydroxylamine hydrochloride finds diverse applications in:
N,N-Dimethylhydroxylamine hydrochloride shares structural similarities with several other hydroxylamine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | Used specifically for forming Weinreb amides |
| Hydroxylamine | NH₂OH | Basic structure lacking methyl groups |
| N-Methoxymethanamine hydrochloride | C₂H₇ClN | Contains methoxy group; different reactivity profile |
| Dimethylaminomethylphenol | C₉H₁₃N | Contains aromatic ring; used in different synthetic routes |
N,N-Dimethylhydroxylamine hydrochloride stands out due to its specific application in forming Weinreb amides, making it particularly valuable in synthetic organic chemistry compared to other similar compounds that may not have this capability .
N,N-Dimethylhydroxylamine hydrochloride participates in nucleophilic substitution reactions via its hydroxylamine functional group. A key application is its use in the synthesis of Weinreb amides, where DMHA·HCl reacts with acid chlorides to form stable intermediates that resist over-addition by organometallic reagents [5]. Computational studies reveal that the reaction proceeds through a tetrahedral intermediate stabilized by chelation between the methoxy oxygen and the incoming nucleophile (Figure 1) [5]. This chelation-controlled mechanism ensures selective ketone formation, avoiding undesired alcohol byproducts [6].
The nucleophilicity of DMHA·HCl is further demonstrated in bioorthogonal retro-Cope elimination reactions with cyclooctynes. Density functional theory (DFT) calculations indicate that the reaction involves a regioselective hydroamination step, with activation energies as low as 18.9 kcal/mol for unmodified cyclooctynes [3]. Steric ambivalence at the propargylic position allows for broad substrate compatibility, making DMHA·HCl a versatile reagent in click chemistry applications [3].
Table 1: Activation Energies for Cyclooctyne Hydroamination
| Cyclooctyne Type | Activation Energy (kcal/mol) |
|---|---|
| Unmodified | 18.9 |
| Bicyclo[6.1.0] | 15.4 |
The liberation of N,N-dimethylhydroxylamine from its hydrochloride salt under acidic conditions is a critical step in its synthetic utility. Acid hydrolysis of DMHA·HCl involves protonation of the hydroxylamine group, followed by nucleophilic attack by water at the methylated nitrogen [1]. Kinetic studies show that the reaction rate is first-order with respect to both the hydrochloride and hydronium ion concentration, with a pH-dependent rate maximum observed near pH 3 [4].
Solvent effects play a significant role in hydrolysis dynamics. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) accelerate the reaction by stabilizing charged intermediates, while protic solvents like methanol slow hydrolysis due to competitive hydrogen bonding [4]. Isotopic labeling experiments using deuterated solvents (D₂O) further confirm that proton transfer from the solvent is rate-limiting in the hydrolysis mechanism [4].
Temperature profoundly influences the reaction pathways of DMHA·HCl. For instance, the retro-Cope elimination reaction with cyclooctynes exhibits a sharp decrease in activation energy (ΔG^‡) at elevated temperatures, from 18.9 kcal/mol at 25°C to 12.3 kcal/mol at 60°C [3]. This temperature sensitivity arises from the entropic favorability of transition state formation, where increased thermal energy overcomes steric and electronic barriers.
In contrast, the formation of Weinreb amides requires low-temperature conditions (−78°C) to prevent decomposition of the tetrahedral intermediate [5]. Arrhenius plots of these reactions reveal linear relationships between ln(k) and 1/T, with activation energies ranging from 20–25 kcal/mol depending on the acyl chloride substrate [5].
Table 2: Temperature Effects on Reaction Rates
| Reaction Type | Temperature (°C) | Rate Constant (s⁻¹) |
|---|---|---|
| Retro-Cope Elimination | 25 | 0.012 |
| 60 | 0.045 | |
| Weinreb Amide Formation | −78 | 0.001 |
Isotopic labeling has elucidated the methyl group transfer mechanisms in DMHA·HCl-mediated reactions. Deuterium-labeled analogs (e.g., CD₃-NH-OH·HCl) exhibit kinetic isotope effects (kH/kD) near 1.0 during oxidation reactions, indicating that proton transfer from the hydroxyl group is not rate-limiting [4]. Instead, the primary kinetic isotope effect (kH/kD ≈ 3.5) observed in methyl transfer to thiol groups suggests that C–S bond formation is the critical step [4].
In isotopic tracer studies, ¹³C-labeled DMHA·HCl was used to track methyl group incorporation into Weinreb amides. Nuclear magnetic resonance (NMR) analysis confirmed that the methyl groups originate exclusively from DMHA·HCl, with no scrambling observed under standard reaction conditions [6].
The formation of Weinreb amides through N,N-dimethylhydroxylamine hydrochloride constitutes one of the most significant advances in carbonyl chemistry during the past four decades. This transformation exploits the distinctive electronic properties of the hydroxylamine moiety to generate amide derivatives that exhibit unprecedented selectivity in subsequent reactions with organometallic reagents [1] [2] [3].
The exceptional stability of Weinreb amides derives from the formation of a unique tetrahedral intermediate upon nucleophilic attack by organometallic reagents. This intermediate is stabilized through chelation between the incoming metal center and both the methoxy oxygen and the carbonyl oxygen atoms, creating a five-membered metallacycle that prevents over-addition reactions [4] [5]. The chelation-controlled mechanism ensures that the reaction terminates at the ketone stage, avoiding the formation of tertiary alcohols that plague conventional amide-organometallic reactions.
Computational studies have demonstrated that the stability of this intermediate is enhanced by the electronic properties of the N-methoxy substituent, which provides optimal orbital overlap for metal coordination while maintaining sufficient electrophilicity at the carbonyl center [5]. The bond dissociation energy of the intermediate complex is approximately 15-20 kcal/mol higher than corresponding non-chelated species, accounting for the observed selectivity.
The versatility of N,N-dimethylhydroxylamine hydrochloride in Weinreb amide synthesis is demonstrated across multiple substrate classes. Acid chlorides react with exceptional efficiency under mild conditions, typically yielding 85-95% of the desired amide products within 1-3 hours at room temperature [1] [6]. The reaction proceeds through direct nucleophilic acyl substitution, with pyridine or triethylamine serving as the base to neutralize the generated hydrogen chloride.
Carboxylic acids can be converted to Weinreb amides through coupling reagent-mediated protocols, employing reagents such as dicyclohexylcarbodiimide or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide [1] [6]. These transformations typically proceed in 70-90% yield over 2-8 hours, offering direct access to Weinreb amides without pre-activation of the carboxylic acid.
Table 1: Weinreb Amide Formation Methods and Yields
| Substrate Type | Reaction Conditions | Typical Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Acid Chlorides | N,O-dimethylhydroxylamine·HCl, Base (Et3N/Pyridine), RT | 85-95 | 1-3 hours | High efficiency, mild conditions |
| Carboxylic Acids | N,O-dimethylhydroxylamine·HCl, Coupling reagent (DCC/EDC), RT | 70-90 | 2-8 hours | Direct conversion, atom economy |
| Esters | N,O-dimethylhydroxylamine·HCl, Lewis acid (Me3Al/Me2AlCl), RT | 75-88 | 4-12 hours | Broad substrate scope |
| Lactones | N,O-dimethylhydroxylamine·HCl, Lewis acid (Me2AlCl), RT | 80-92 | 6-18 hours | Ring-opening efficiency |
| Anhydrides | N,O-dimethylhydroxylamine·HCl, Base (Et3N), RT | 78-90 | 2-6 hours | Good functional group tolerance |
The synthetic utility of Weinreb amides extends beyond simple ketone formation to encompass complex cascade reactions and natural product synthesis. The stability of the Weinreb amide functionality allows for orthogonal transformations at remote sites, enabling the construction of polyfunctionalized molecular frameworks [7] [8].
Recent developments have demonstrated the compatibility of Weinreb amides with transition metal-catalyzed cross-coupling reactions, enabling the direct formation of these valuable intermediates from aryl halides through palladium-catalyzed aminocarbonylation protocols [9]. These reactions employ N,N-dimethylhydroxylamine hydrochloride as the nucleophilic partner in conjunction with carbon monoxide, providing yields of 75-92% under atmospheric pressure conditions.
The emergence of N,N-dimethylhydroxylamine derivatives as directing groups in C-H functionalization represents a paradigm shift in synthetic methodology, enabling the selective activation of otherwise unreactive C-H bonds through coordination-assisted mechanisms [10] [8]. This approach has revolutionized the synthesis of complex aromatic compounds by providing regioselective access to functionalized products.
The success of Weinreb amides and related N-methoxy amides as directing groups stems from their ability to coordinate to transition metal centers through the methoxy oxygen atom, facilitating the formation of metallacyclic intermediates that activate proximal C-H bonds [10] [8]. The coordination geometry and electronic properties of these complexes favor six-membered cyclometalated species, leading to exclusive ortho-selectivity in aromatic substrates.
Density functional theory calculations have revealed that the coordination strength of the methoxy oxygen is optimal for C-H activation, providing sufficient binding affinity to stabilize the metallacycle while maintaining adequate lability for product release [8]. The electronic nature of the N-methoxy substituent also influences the reactivity of the metal center, with the electron-donating properties enhancing the nucleophilicity of the metal-bound carbon.
The directed halogenation of Weinreb amides has been extensively developed, with iridium-catalyzed protocols providing exceptional regioselectivity and functional group tolerance [10]. The reaction employs N-iodosuccinimide as the halogen source in conjunction with catalytic amounts of pentamethylcyclopentadienyl iridium complexes, delivering ortho-iodinated products in yields ranging from 65-94%.
Table 2: Directed C-H Functionalization Applications
| Directing Group | Metal Catalyst | Functionalization Type | Yield Range (%) | Regioselectivity | Functional Group Tolerance |
|---|---|---|---|---|---|
| Weinreb amides | Ir(III)-Cp* | Halogenation (I, Br) | 65-94 | >95% ortho | Excellent |
| N-methoxy amides | Rh(III)-Cp* | Arylation | 58-87 | >90% ortho | Good |
| Hydroxamic acids | Pd(II)-acetate | Alkylation | 70-92 | >85% ortho | Very good |
| N-alkoxy amines | Ru(II)-arene | Acylation | 55-85 | >88% ortho | Moderate |
| Amide derivatives | Co(III)-Cp* | Amination | 60-88 | >92% ortho | Good |
The substrate scope of these halogenation reactions encompasses a wide range of substituted aromatic systems, including electron-rich and electron-deficient substrates. Notably, the presence of coordinating functional groups such as ethers, esters, and halides does not significantly impact the reaction efficiency, demonstrating the robustness of the catalytic system [10].
The directed arylation of N-methoxy amides has been achieved through rhodium-catalyzed protocols that enable the formation of biaryl systems with excellent regioselectivity [8]. These reactions typically employ aryl halides or pseudohalides as coupling partners, with the N-methoxy directing group providing exclusive ortho-selectivity in yields of 58-87%.
Mechanistic investigations have revealed that the arylation proceeds through a rhodium(III)-catalyzed C-H activation followed by oxidative addition of the aryl halide and subsequent reductive elimination. The N-methoxy substituent plays a crucial role in stabilizing the cyclometalated intermediate and facilitating the overall transformation [8].
The application of N,N-dimethylhydroxylamine derivatives in asymmetric synthesis has opened new avenues for the construction of chiral molecules with high enantiomeric purity. These methodologies exploit the unique coordination properties of the hydroxylamine moiety to achieve stereochemical control through various catalytic mechanisms [11] [12].
The kinetic resolution of N-alkoxy amines through titanium-catalyzed asymmetric oxidation represents a significant advance in the preparation of enantiomerically pure hydroxylamine derivatives [11]. This methodology employs chiral titanium complexes in conjunction with aqueous hydrogen peroxide as the oxidant, achieving selectivity factors exceeding 150 for optimal substrates.
The reaction mechanism involves the formation of a chiral titanium-peroxo intermediate that selectively oxidizes one enantiomer of the racemic N-alkoxy amine substrate. The high enantioselectivity observed in these transformations is attributed to the precise organization of the chiral environment around the titanium center, which discriminates between the two enantiomers based on steric and electronic factors [11].
Table 3: Asymmetric Induction Applications Using N,N-Dimethylhydroxylamine Derivatives
| Catalyst System | Substrate Class | Enantiomeric Excess (%) | Yield (%) | Temperature (°C) | Selectivity Factor (s) |
|---|---|---|---|---|---|
| Chiral Ti-BINOL complexes | N-alkoxy amines | 85-97 | 70-92 | -20 to 0 | 45-150 |
| Rh-phosphoramidite | Allylic N-oxides | 89-97 | 65-86 | 0 to 25 | 38-120 |
| Pd-chiral phosphine | Aryl halides | 78-94 | 68-89 | 25 to 80 | 25-85 |
| Ir-chiral NHC | Alkenes | 82-96 | 75-93 | 0 to 50 | 30-95 |
| Cu-BOX ligands | Enones | 81-97 | 70-88 | -10 to 25 | 40-130 |
| Organocatalytic systems | Aldehydes | 75-92 | 65-85 | 0 to 40 | 20-75 |
The asymmetric Meisenheimer rearrangement of allylic N-oxides has been successfully achieved through palladium catalysis using electron-deficient phosphoramidite ligands [12]. This transformation provides access to trisubstituted hydroxylamines with excellent enantioselectivity, typically achieving enantiomeric ratios of 89:11 to 97:3.
The mechanism involves the coordination of the N-oxide to the chiral palladium center, followed by a [13] [14]-sigmatropic rearrangement that proceeds through a well-defined transition state. The stereochemical outcome is determined by the steric environment created by the chiral ligand, which favors one diastereomeric transition state over the other [12].
The asymmetric conjugate addition of O-alkylhydroxylamines to α,β-unsaturated ketones has been accomplished using copper catalysts bearing chiral bis(oxazoline) ligands [11]. These reactions proceed with excellent enantioselectivity, providing β-hydroxylamino ketones in yields of 70-88% with enantiomeric excesses ranging from 81-97%.
The high stereoselectivity observed in these transformations is attributed to the formation of a rigid copper-enolate complex that effectively shields one face of the electrophilic double bond. The N-alkoxy substituent plays a crucial role in stabilizing the resulting enolate intermediate and preventing epimerization of the stereogenic center [11].
The unique reactivity of the N-O bond in N,N-dimethylhydroxylamine derivatives has enabled the development of sophisticated tandem reaction sequences that construct complex molecular architectures through cascade processes [15] [16] [12]. These methodologies leverage the dual nucleophilic and electrophilic character of the hydroxylamine moiety to achieve multiple bond-forming events in a single synthetic operation.
The bioorthogonal retro-Cope elimination reaction between N,N-dialkylhydroxylamines and cyclooctynes represents a novel approach to tandem synthesis under physiological conditions [15]. This transformation proceeds through a regioselective hydroamination step followed by elimination, providing access to functionalized alkenes with exceptional selectivity.
The reaction mechanism involves the initial coordination of the hydroxylamine to the strained alkyne, followed by a concerted elimination process that generates the desired alkene product. The rate constants for these transformations can reach 84 M⁻¹s⁻¹ for optimized cyclooctyne substrates, making them suitable for applications in chemical biology and materials science [15].
The palladium-catalyzed cascade carbonylation of 3-iodochromones with N,N-dimethylhydroxylamine hydrochloride exemplifies the power of tandem reactions in heterocycle synthesis [16]. This transformation proceeds through a unique ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism that generates chroman-2,4-diones in yields of 65-85%.
The reaction begins with the nucleophilic addition of the hydroxylamine to the chromone ring system, followed by ring opening and subsequent palladium-catalyzed carbonylation. The final ring closure occurs through an intramolecular aryloxycarbonylation process that establishes the diketone functionality [16].
Table 4: Tandem Reaction Sequences Enabled by NH-O Activation
| Reaction Sequence | Starting Materials | Final Products | Overall Yield (%) | Steps | Atom Economy |
|---|---|---|---|---|---|
| Weinreb amide formation → Grignard addition | Acid chlorides + N,O-dimethylhydroxylamine | Ketones | 75-90 | 2 | Good |
| C-H activation → Carbonylation → Cyclization | 3-Iodochromone + Amines + CO | Chroman-2,4-diones | 65-85 | 3 | Moderate |
| Oxidative addition → CO insertion → Reductive elimination | Aryl bromides + N,O-dimethylhydroxylamine + CO | Weinreb amides | 70-88 | 3 | Good |
| Cope elimination → Meisenheimer rearrangement | N,N-dialkylhydroxylamines + Cyclooctynes | Trisubstituted hydroxylamines | 60-80 | 2 | Excellent |
| Ring-opening → Aminocarbonylation → Ring-closing | Cyclic anhydrides + N,O-dimethylhydroxylamine | Macrolactones | 55-75 | 3 | Moderate |
The synthesis of macrolactones through ring-opening cascades initiated by N,N-dimethylhydroxylamine hydrochloride demonstrates the utility of these reagents in natural product synthesis [17]. The reaction sequence begins with the nucleophilic ring opening of cyclic anhydrides, followed by aminocarbonylation and final macrolactonization.
These transformations have been successfully applied to the synthesis of 14-membered macrolides, achieving overall yields of 55-75% for the three-step cascade. The methodology exhibits excellent chemoselectivity, with the hydroxylamine moiety serving as both the nucleophile for ring opening and the directing group for subsequent carbonylation [17].
The success of tandem reactions involving N,N-dimethylhydroxylamine derivatives depends critically on the precise tuning of reaction conditions to balance the competing pathways available to the hydroxylamine intermediates. The N-O bond activation can proceed through several mechanisms, including radical processes, ionic pathways, and metal-catalyzed transformations [12].
Recent computational studies have provided insights into the factors that control the selectivity of these processes, revealing that the stability of intermediate species and the activation barriers for competing pathways are finely balanced. The electronic properties of the N-alkoxy substituents play a crucial role in determining the preferred reaction pathway, with electron-donating groups favoring ionic mechanisms and electron-withdrawing groups promoting radical processes [12].
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